molecular formula C8H4F12O8Rh2 B1581264 Rhodium(II) trifluoroacetate dimer CAS No. 31126-95-1

Rhodium(II) trifluoroacetate dimer

Cat. No. B1581264
CAS RN: 31126-95-1
M. Wt: 661.9 g/mol
InChI Key: SZQVMUPTZFMHQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rhodium(II) trifluoroacetate dimer, also known as Trifluoroacetic acid rhodium(II) salt dimer, is a chemical compound with the molecular formula [ (CF3COO)2Rh]2 . It has a molecular weight of 657.87 . The compound appears as a light green to dark green powder .


Molecular Structure Analysis

The molecular structure of Rhodium(II) trifluoroacetate dimer is represented by the formula [ (CF3COO)2Rh]2 . This indicates that the compound consists of two Rhodium(II) ions, each coordinated to two trifluoroacetate ions .


Chemical Reactions Analysis

Rhodium(II) complexes, including Rhodium(II) trifluoroacetate dimer, are known to be effective catalysts for various chemical reactions. For example, Rhodium(II) acetate dimer is used in carbenoid reactions, hydrocarbon oxidation, hydroboration, and nitrene reactions . Rhodium(II) trifluoroacetate dimer itself is used in the preparation of isomerically pure α,β-unsaturated carbonyl compounds .


Physical And Chemical Properties Analysis

Rhodium(II) trifluoroacetate dimer is a light green to dark green crystalline powder . It has a molecular weight of 657.88 .

Scientific Research Applications

DNA Interaction Studies

Rhodium(II) trifluoroacetate dimer demonstrates significant interaction with DNA. Electrochemical evaluations have indicated that rhodium carboxylates, including trifluoroacetate, exhibit a higher affinity for adenine than guanine residues in DNA. This finding aids in understanding the influence of equatorial ligands on axial coordination mechanisms in DNA interactions (Gil et al., 2002).

Crystal Structure and Binding Analysis

The crystal structure of Rhodium(II) Formamidinate Dimer, including trifluoroacetate, has been determined using X-ray diffraction. This study provides insights into the arrangement of ligands within the dimer and their coordination to axial sites, crucial for understanding the molecular structure and reactivity of these complexes (Handa et al., 2012).

NMR Spectroscopy in Ligand Interaction

NMR studies have explored the interaction of Rhodium(II) trifluoroacetate with various ligands, revealing insights into the complexation mechanisms in solution. This research is vital for understanding the molecular interactions and reactivity of rhodium complexes with different functional groups (Cmoch & Jaźwiński, 2009).

Adduct Formation and Chiral Recognition

Investigations into the adduct formation of Rhodium(II) tetraacylates with methionine and its derivatives have been conducted using NMR spectroscopy. This study contributes to the understanding of complexation processes and chiral recognition in rhodium complexes (Głaszczka et al., 2010).

Catalytic Applications and Structural Analysis

Studies on heterogenized dirhodium catalysts, including Rhodium(II) trifluoroacetate, have been conducted using solid-state NMR techniques. This research is crucial for understanding the binding geometries and catalytic performance of these complexes in reactions like cyclopropanation (Liu et al., 2017).

Photoredox Catalysis

Rhodium(II) dimer has been used in photoredox catalysis, specifically in the aerobic oxidation of arylboronic acids. This application highlights the potential of Rhodium(II) trifluoroacetate dimer in catalysis under mild conditions, expanding its utility in synthetic chemistry (Yang et al., 2019).

Safety And Hazards

Rhodium(II) trifluoroacetate dimer is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

Future Directions

While specific future directions for Rhodium(II) trifluoroacetate dimer are not mentioned in the available resources, its use as a catalyst in various chemical reactions suggests potential applications in the field of organic synthesis .

properties

IUPAC Name

rhodium;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2HF3O2.2Rh/c4*3-2(4,5)1(6)7;;/h4*(H,6,7);;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQVMUPTZFMHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Rh].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F12O8Rh2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

661.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rhodium(II) trifluoroacetate dimer

CAS RN

31126-95-1
Record name Rhodium (II) Trifluoroacetate dimer
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rhodium(II) trifluoroacetate dimer
Reactant of Route 2
Rhodium(II) trifluoroacetate dimer
Reactant of Route 3
Rhodium(II) trifluoroacetate dimer
Reactant of Route 4
Rhodium(II) trifluoroacetate dimer
Reactant of Route 5
Rhodium(II) trifluoroacetate dimer
Reactant of Route 6
Rhodium(II) trifluoroacetate dimer

Citations

For This Compound
74
Citations
A Cogne, A Grand, P Rey, R Subra - Journal of the American …, 1989 - ACS Publications
The nitronyl and imino nitroxides (2-phenyl-4, 4, 5, 5-tetramethyl-4, 5-dihydro-12/-imidazolyl-l-oxy 3-oxide (NITPh), 2, 4, 4, 5, 5-pentamethyl-4, 5-dihydro-lff-imidazolyl-1-oxy 3-oxide (…
Number of citations: 73 pubs.acs.org
M Handa, M Mikuriya, Y Sato, T Kotera… - Bulletin of the …, 1996 - journal.csj.jp
A series of chain complexes of rhodium(II) trifluoroacetate, [Rh 2 (O 2 CCF 3 ) 4 (p-Q)] n (p-Q = 1,4-benzoquinone (1,4-bq), 1,4-naphthoquinone (1,4-nq), and 2,3-dimethyl-1,4-…
Number of citations: 27 www.journal.csj.jp
SA Johnson, HR Hunt, HM Neumann - Inorganic Chemistry, 1963 - ACS Publications
The synthesis of anhydrous rhodium (II) acetate is described. Solid [Rh (OOCCH3) 2] 2 forms stable 1: 2 adducts {ie, 1 dimer: 2 ligands) with water, tetrahydrofuran, acetonitrile, dimethyl …
Number of citations: 245 pubs.acs.org
J Liu, PB Groszewicz, Q Wen… - The Journal of …, 2017 - ACS Publications
Heterogenized dirhodium catalysts were prepared by anchoring the rhodium(II) trifluoroacetate dimer (Rh 2 (TFA) 4 ) (TFA = trifluoroacetate) on the surface of the SBA-15 material …
Number of citations: 27 pubs.acs.org
G Li, HX Wei, SH Kim… - Angewandte Chemie …, 2001 - Wiley Online Library
A three-component electrophilic reaction transforms olefins into imidazoline and diamine derivatives (see scheme). Rhodium (II) heptafluorobutyrate dimer (2 mol%) was utilized as the …
Number of citations: 171 onlinelibrary.wiley.com
R Gibe, MA Kerr - The Journal of Organic Chemistry, 2002 - ACS Publications
Indoles, when treated with methyldiazomalonate under catalysis by rhodium(II)acetate, undergo C−H and N−H insertion reactions regioselectively depending on the substitution pattern …
Number of citations: 101 pubs.acs.org
HX Wei, S Siruta, G Li - Tetrahedron letters, 2002 - Elsevier
Non-oxidative catalytic diamination reaction of α,β-unsaturated esters and ketones with N,N-dichloro-p-toluenesulfonamide and acetonitrile has been established for the synthesis of 1-p…
Number of citations: 44 www.sciencedirect.com
PB Kettler - Organic process research & development, 2003 - ACS Publications
This short review article presents an overview of the preparation of platinum group metal complexes that are utilized as catalysts or catalyst precursors. The organization of this article …
Number of citations: 127 pubs.acs.org
XP Liu, WQ Sun, TX Liu, BB Liu, CP Chen - Journal of Chromatography B, 2021 - Elsevier
Due to the strong background interferences in the low-mass region and poor reproducibility of conventional organic matrices, it is of great importance to develop a novel matrix for matrix-…
Number of citations: 1 www.sciencedirect.com
Y Qi, J Wu, H Zhang, Y Jiang, C Jin, M Fu, H Yang… - Nanoscale, 2014 - pubs.rsc.org
In addition to activity, durability of Pd-based catalysts in a highly corrosive medium has become one of the most important barriers to limit their industrial applications such as low-…
Number of citations: 62 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.